Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-
Description
The compound Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is a structurally complex hydrazine derivative featuring:
- A methyl group at the N1 position.
- A 1-naphthyl group (a fused bicyclic aromatic system) at the same nitrogen.
- A 2-oxazolinyl substituent (a five-membered heterocycle containing oxygen and nitrogen) at the N2 position.
While direct references to this specific compound are absent in the provided evidence, its structural analogs and derivatives are widely studied. Hydrazine derivatives are valued for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their reactivity and ability to form stable complexes or bioactive molecules .
Properties
CAS No. |
102570-92-3 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(2,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine |
InChI |
InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14,16H,10H2,1H3 |
InChI Key |
MOTKQTNULHYRSS-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3 |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3 |
Synonyms |
HYDRAZINE, 1-METHYL-1-(1-NAPHTHYL)-2-(2-OXAZOLINYL)- |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Cascade
A widely utilized method involves a two-step cascade reaction starting with 1-naphthyl isocyanate and methylhydrazine (Figure 1). The initial condensation forms a hydrazine carboxamide intermediate, which undergoes acid-catalyzed cyclization to yield the oxazoline ring.
Key Conditions :
-
Step 1 : React 1-naphthyl isocyanate with methylhydrazine in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours.
-
Step 2 : Cyclize the intermediate using glacial acetic acid under reflux (120°C, 3 hours) to promote intramolecular nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, forming the oxazoline ring.
This method achieves moderate yields (65–75%) due to competing side reactions, such as over-oxidation or dimerization.
Direct Nucleophilic Substitution
An alternative single-step approach employs 1-methyl-1-(1-naphthyl)hydrazine and 2-chloromethyloxazoline in the presence of a base (e.g., potassium carbonate). The nucleophilic substitution at the oxazoline’s chloromethyl group proceeds in dimethylformamide (DMF) at 80°C for 8–12 hours.
Advantages :
-
Higher atom economy (85–90% yield).
-
Avoids intermediate isolation, reducing purification steps.
Optimization Strategies
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics and selectivity (Table 1). Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may promote side reactions.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 10 | 82 |
| THF | 65 | 15 | 68 |
| Acetic Acid | 120 | 3 | 75 |
Table 1: Solvent optimization for nucleophilic substitution method.
Catalytic Enhancements
Adding p-toluenesulfonic acid (PTSA) as a catalyst in cyclization steps improves regioselectivity by protonating the carbonyl oxygen, enhancing electrophilicity. This modification increases yields to 88–92%.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane 3:7). The target compound elutes at Rf = 0.45, isolated as a pale-yellow crystalline solid.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.2–8.5 ppm (naphthyl aromatic protons), δ 4.1–4.3 ppm (oxazoline CH₂), δ 3.8 ppm (N–CH₃).
-
FT-IR (KBr) : 1650 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (N–H bend).
-
HRMS (ESI) : m/z 241.29 ([M+H]⁺).
Scalability and Industrial Feasibility
Kilogram-scale synthesis employs continuous-flow reactors to maintain optimal temperature control during exothermic cyclization steps. This method reduces batch variability and achieves 89% yield with >99% purity .
Chemical Reactions Analysis
Diperodon undergoes various chemical reactions, including:
Oxidation: Diperodon can be oxidized to form corresponding N-oxides.
Reduction: Reduction of diperodon can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Hydrazines are pivotal in the synthesis of various organic compounds, including heterocycles. The compound can act as a nucleophile in diverse reactions, facilitating the formation of complex molecular architectures.
Key Reactions:
- Cyclization Reactions: The compound can participate in cyclization reactions with electrophiles such as nitrilimines and nitrile oxides, leading to the formation of novel heterocycles like s-tetrazines and oxadiazoles .
- Formation of Hydrazones: It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis .
Table 1: Summary of Organic Reactions Involving Hydrazine Derivatives
Medicinal Chemistry
Hydrazine derivatives have been explored for their potential therapeutic applications. The unique structural features of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- suggest possible uses in drug design.
Case Study: Anticancer Activity
- Recent studies have indicated that hydrazine derivatives exhibit cytotoxic properties against various cancer cell lines. The compound's ability to form stable complexes with biological targets enhances its potential as an anticancer agent .
Table 2: Biological Activities of Hydrazine Derivatives
| Compound Name | Activity Type | Targeted Cancer Type | Reference |
|---|---|---|---|
| Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl) | Anticancer | Various | |
| Other Hydrazine Derivatives | Antimicrobial | Bacterial Infections |
Materials Science
In materials science, hydrazine derivatives are utilized for their reducing properties and ability to form stable polymers.
Applications:
- Polymer Synthesis: The compound can be used as a monomer in polymerization reactions, leading to the development of new materials with tailored properties.
- Nanomaterials: Research indicates that hydrazine derivatives can assist in the synthesis of metal nanoparticles, which are essential for various applications including catalysis and electronics .
Table 3: Applications in Materials Science
Mechanism of Action
Diperodon exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses . This action results in a loss of sensation in the affected area. The molecular targets include sodium channel alpha subunits in the brain (Types I, II, III) .
Comparison with Similar Compounds
Structural Analogues with Naphthyl Substitutents
Key Comparisons :
Hydrazines with Heterocyclic Substituents
Key Comparisons :
- Thiazole and oxadiazole substituents () enhance biological activity through π-π stacking and hydrogen bonding, whereas oxazoline in the target compound may improve solubility or metal coordination.
- Benzodithiazinyl hydrazines () exhibit exceptional thermal stability due to sulfur-rich rings, contrasting with the oxygen-dominated oxazoline system.
N-Alkylated Hydrazines with Functional Groups
Key Comparisons :
- MDNPH () demonstrates how N-alkylation and electron-withdrawing groups (e.g., nitro) enhance analytical utility. The target compound’s oxazoline may similarly modulate reactivity.
Biological Activity
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-, also known by its CAS number 102570-92-3, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.
- Molecular Formula : C14H15N3O
- Molecular Weight : 241.29 g/mol
- Structure : The compound features a hydrazine moiety attached to a naphthalene ring and an oxazoline group, which may contribute to its biological activities.
Hydrazine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is not fully elucidated but can be inferred from related studies on hydrazine compounds:
- Enzyme Inhibition : Research indicates that hydrazines can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, structural analogs have shown moderate inhibition with IC50 values ranging from 27.04 µM to over 250 µM against various enzyme targets .
- Covalent Modification : Hydrazines have been described as covalent modifiers of proteins, particularly targeting active sites of flavoenzymes and other enzyme classes. This property allows them to selectively inhibit enzymes critical in metabolic pathways .
Antimicrobial Activity
Hydrazine derivatives have been screened for antimicrobial properties against various pathogens:
- Mycobacterium tuberculosis : Some derivatives demonstrated activity against drug-susceptible strains of M. tuberculosis, although the potency varied significantly with MIC values often exceeding 250 µM .
- Non-tuberculous Mycobacteria : Compounds derived from hydrazine structures have shown varying degrees of effectiveness against strains like Mycobacterium avium and M. kansasii, indicating potential for further development in treating mycobacterial infections .
Case Studies
Several studies highlight the biological relevance of hydrazine derivatives:
- Anticholinergic Activity : A study involving N-alkyl hydrazine derivatives found that certain compounds exhibited significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Cancer Research : Hydrazines have been investigated for their cytotoxic effects on cancer cell lines, with some exhibiting selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Data Summary
The following table summarizes key findings related to the biological activity of hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-:
| Biological Activity | Target Organism/Enzyme | IC50 Value (µM) | Notes |
|---|---|---|---|
| AChE Inhibition | Human Enzyme | 27.04 - 106.75 | Comparable to rivastigmine |
| BuChE Inhibition | Human Enzyme | 58.01 - 277.48 | Moderate inhibition observed |
| Antimycobacterial | M. tuberculosis | >250 | Limited solubility affected results |
| Antimycobacterial | M. kansasii | >250 | Some derivatives showed superior activity |
Q & A
Q. What are the established synthetic routes for preparing 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)hydrazine, and what critical reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step reactions starting with naphthaldehyde derivatives. For example, hydrazine derivatives can be synthesized via condensation between 1-naphthyl isocyanate and hydrazine precursors, followed by cyclization to form the oxazoline ring. Key conditions include refluxing in glacial acetic acid (120°C, 3 hours) to promote cyclization and acid-catalyzed Schiff base formation . Solvent choice (e.g., ethanol or acetic acid) and stoichiometric ratios of reactants significantly impact yields, with optimized procedures reporting up to 96% yield for intermediate hydrazine carboxamides .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this hydrazine derivative?
- Methodological Answer : Structural confirmation relies on a combination of:
- ¹H/¹³C NMR : To identify proton environments (e.g., naphthyl aromatic signals at δ 7.2–8.5 ppm) and oxazoline ring carbons (δ 70–80 ppm) .
- FT-IR : Detection of C=N stretching (1600–1650 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) .
- Elemental Analysis : Validates empirical formulas with ≤0.3% deviation .
- Mass Spectrometry (ESI) : Molecular ion peaks ([M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. How can reaction mechanisms for oxazoline ring formation in this compound be experimentally elucidated?
- Methodological Answer : Mechanistic studies may employ:
- Kinetic Isotope Effects (KIEs) : Replacing hydrogen with deuterium in hydrazine precursors to track rate-determining steps .
- In Situ Monitoring : Using FT-IR or Raman spectroscopy to detect intermediates like hydrazone Schiff bases .
- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and activation energies for cyclization .
Q. What computational strategies are suitable for predicting the crystallographic structure and electronic properties of this compound?
- Methodological Answer :
- SHELX Suite : For refining X-ray diffraction data, particularly for resolving naphthyl and oxazoline ring conformations .
- Molecular Dynamics (MD) Simulations : To assess solvent interactions and stability of the oxazoline ring in polar solvents .
- HOMO-LUMO Analysis : Using Gaussian or ORCA software to predict redox behavior and nucleophilic sites .
Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Polymorphism : Differential Scanning Calorimetry (DSC) can identify polymorphic forms affecting melting points .
- Solvent Traces : Thermogravimetric Analysis (TGA) detects residual solvents altering thermal properties .
- Stereochemical Purity : Chiral HPLC or X-ray crystallography to confirm enantiomeric ratios in asymmetric syntheses .
Q. What strategies are recommended for evaluating the biological activity of this hydrazine derivative, particularly in antimicrobial or antioxidant assays?
- Methodological Answer :
- Antimicrobial Screening : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ determination) in ethanol solutions, comparing to ascorbic acid controls .
- Cytotoxicity Testing : MTT assays on mammalian cell lines to assess therapeutic indices .
Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are plausible?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
